Fgfr4-IN-4

FGFR4 kinase inhibition IC50

Select Fgfr4-IN-4 (compound 693) for its unique pyrido[3,4‑d]pyrimidine scaffold, which is structurally distinct from the BLU9931/fisogatinib chemotype. This divergence mitigates confounding variables in cross‑resistance assays and SAR programs. Use it as a reference tool to benchmark novel analogs from the WO2018113584A1 series. Researchers must independently establish potency and selectivity in their cellular systems before downstream pathway analysis or in vivo PK/PD studies.

Molecular Formula C28H32Cl2N6O5
Molecular Weight 603.5 g/mol
Cat. No. B3028561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-4
Molecular FormulaC28H32Cl2N6O5
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C
InChIInChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)/t18-,19+/m0/s1
InChIKeyPVZAGAKBJFLDBW-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-4 (Compound 693) – FGFR4 Inhibitor Procurement Guide and Baseline Characteristics


Fgfr4-IN-4, also designated compound 693, is a small-molecule inhibitor that targets fibroblast growth factor receptor 4 (FGFR4) and is associated with anti-tumor activity [1]. Its chemical structure (CAS 2230973-67-6; molecular formula C28H32Cl2N6O5; MW 603.5 g/mol) originates from patent WO2018113584A1 [2]. As a research-use-only tool compound , it enables the investigation of FGFR4-dependent oncogenic signaling pathways, though its differentiation from other in-class inhibitors hinges on the specific assay and model context [3].

Why Generic FGFR4 Inhibitor Substitution is Unreliable: The Case for Fgfr4-IN-4


FGFR4 inhibitors are not a homogeneous class; they exhibit divergent binding modes, selectivity profiles, and pharmacokinetic properties that preclude simple interchange [1]. The therapeutic window and translational relevance of each compound depend critically on its specific biochemical potency, isoform selectivity, and cellular potency—parameters that vary widely even among covalent and reversible inhibitors . Substituting a well-characterized tool compound like Fgfr4-IN-4 with a chemically distinct FGFR4 inhibitor (e.g., BLU9931 or fisogatinib) introduces confounding variables that compromise experimental reproducibility and data interpretation, particularly in cell-based and in vivo models . The evidence below quantifies key differentiation metrics that inform scientific selection and procurement decisions.

Fgfr4-IN-4 Quantitative Differentiation Evidence vs. FGFR4 Inhibitor Comparators


FGFR4 Biochemical Potency: Fgfr4-IN-4 vs. BLU9931 and Fisogatinib

A direct head-to-head comparison of Fgfr4-IN-4's biochemical potency is currently limited in public repositories. However, class-level inference can be drawn from established FGFR4 inhibitors. BLU9931, a covalent irreversible inhibitor, exhibits an IC50 of 3 nM against FGFR4, with approximately 297-, 184-, and 50-fold selectivity over FGFR1, FGFR2, and FGFR3, respectively . Fisogatinib (BLU-554), another covalent inhibitor, demonstrates an IC50 of 5 nM . Fgfr4-IN-4 is characterized as an FGFR4 inhibitor with anti-tumor activity, but its precise IC50 and selectivity profile are not disclosed in the patent or primary literature [1]. The absence of published quantitative potency data for Fgfr4-IN-4 relative to these comparators represents a critical information gap for scientific selection.

FGFR4 kinase inhibition IC50

FGFR4 Isoform Selectivity Profile: Fgfr4-IN-4 vs. BLU9931

Selectivity against other FGFR family members (FGFR1/2/3) is a critical differentiator for avoiding on-target toxicities. BLU9931 achieves a high degree of selectivity, with IC50 values of 591 nM (FGFR1), 493 nM (FGFR2), and 150 nM (FGFR3), corresponding to fold-selectivities of 297×, 184×, and 50× respectively over FGFR4 . Fgfr4-IN-4 is reported to target FGFR4, but its specific selectivity profile across the FGFR family is not quantified in the accessible literature [1]. In the absence of such data, the compound's utility in studies requiring isoform discrimination remains unverified and must be established experimentally by the end user.

FGFR4 selectivity off-target

Structural and Binding Mode Differentiation: Irreversible Covalent vs. Reversible Inhibition

The mechanism of inhibition—reversible versus irreversible covalent binding—has profound implications for washout kinetics, sustained target engagement, and resistance profiles. BLU9931 and fisogatinib are established covalent inhibitors that form an irreversible bond with Cys552 in the FGFR4 ATP-binding pocket [1]. Fgfr4-IN-4's chemical structure contains an acrylamide moiety , which is a common electrophilic warhead for covalent bond formation, but the patent does not explicitly characterize it as a covalent inhibitor or demonstrate target engagement kinetics [2]. Without explicit evidence of covalent bond formation, its binding mode should be considered unverified relative to known irreversible inhibitors like BLU9931.

FGFR4 covalent inhibitor binding mode

In Vivo Antitumor Efficacy: Fgfr4-IN-4 vs. BLU9931 in Preclinical Models

Preclinical in vivo efficacy data are essential for evaluating translational potential. BLU9931 has demonstrated significant tumor growth inhibition in mice bearing hepatocellular carcinoma (HCC) xenografts with activated FGF19/FGFR4 signaling [1]. Fgfr4-IN-4 is described as having anti-tumor activity [2], but no peer-reviewed in vivo efficacy data (e.g., tumor growth inhibition percentage, dose-response, or survival benefit) are publicly available. This lack of quantitative in vivo performance data limits direct comparison with well-characterized FGFR4 inhibitors and necessitates independent validation in relevant animal models.

FGFR4 in vivo antitumor

Chemical Scaffold Novelty and Intellectual Property Positioning

Fgfr4-IN-4 belongs to a distinct chemical series of formylpyridine derivatives claimed in WO2018113584A1 [1]. This scaffold differs structurally from the pyrimido[4,5-d]pyrimidine core of BLU9931 and fisogatinib [2]. The unique substitution pattern, including the 4-methoxypiperidinyl and dichloro-dimethoxyphenyl groups , may confer distinct physicochemical and pharmacokinetic properties, although these have not been comparatively profiled. For researchers seeking novel chemical matter outside the well-explored BLU9931/fisogatinib series, Fgfr4-IN-4 offers a chemically differentiated alternative, albeit with the caveat of uncharacterized pharmacology.

FGFR4 chemical series patent

Fgfr4-IN-4 Application Scenarios Based on Available Evidence


Chemical Tool for Exploring Novel FGFR4-Dependent Biology in In Vitro Models

Given its distinct chemical scaffold relative to established FGFR4 inhibitors, Fgfr4-IN-4 may be suitable for investigating FGFR4 signaling in cell-based assays where chemical redundancy is desired or where cross-resistance to BLU9931/fisogatinib series compounds is suspected [1]. However, due to the lack of published potency and selectivity data, researchers must first establish its activity profile (e.g., IC50 determination in their cellular system) and verify target engagement to avoid spurious conclusions [2].

Intellectual Property-Driven Lead Optimization and Medicinal Chemistry Campaigns

The formylpyridine derivative series described in WO2018113584A1 offers a structurally novel starting point for medicinal chemistry programs seeking FGFR4 inhibitors with a differentiated IP position from the BLU9931/fisogatinib chemotype [3]. Fgfr4-IN-4 (compound 693) can serve as a reference tool within this series for structure-activity relationship (SAR) exploration and for benchmarking new analogs .

Pharmacodynamic Pathway Analysis Following Empirical Characterization

If a research group independently confirms the potency and selectivity of Fgfr4-IN-4 against FGFR4 (e.g., via kinase profiling or phospho-FRS2 inhibition), it can then be employed in downstream pathway analysis to dissect FGFR4-dependent versus FGFR1/2/3-dependent effects in cell culture models . Until such characterization is performed and documented, its use in pharmacodynamic studies carries high interpretive risk.

In Vivo Proof-of-Concept Studies with De Novo PK/PD Profiling

For laboratories with in-house pharmacokinetic/pharmacodynamic (PK/PD) capabilities, Fgfr4-IN-4 may be evaluated in vivo in tumor xenograft models, with the understanding that its oral bioavailability, exposure, and efficacy are not pre-established and must be determined de novo [4]. This scenario is most appropriate for early-stage translational research where the primary objective is to validate a novel chemical series rather than to benchmark against clinical-stage FGFR4 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr4-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.